3-(1-methanesulfonylpiperidin-4-yl)propenoic Acid
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Overview
Description
3-(1-Methanesulfonylpiperidin-4-yl)propenoic Acid is an organic compound that features a piperidine ring substituted with a methanesulfonyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methanesulfonylpiperidin-4-yl)propenoic Acid typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under basic conditions. The propenoic acid moiety can be introduced through various methods, including the use of acrylate derivatives. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methanesulfonylpiperidin-4-yl)propenoic Acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides. Substitution reactions can result in a variety of functionalized piperidine derivatives .
Scientific Research Applications
3-(1-Methanesulfonylpiperidin-4-yl)propenoic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-methanesulfonylpiperidin-4-yl)propenoic Acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic Acid: Similar in structure but with a methylpiperazine ring instead of a methanesulfonylpiperidine ring.
3-(1-Benzylpiperidin-4-yl)propenoic Acid: Contains a benzyl group instead of a methanesulfonyl group.
Uniqueness
3-(1-Methanesulfonylpiperidin-4-yl)propenoic Acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
833491-33-1 |
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Molecular Formula |
C9H15NO4S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-15(13,14)10-6-4-8(5-7-10)2-3-9(11)12/h2-3,8H,4-7H2,1H3,(H,11,12) |
InChI Key |
ZVGAQNSWHWKQDN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C=CC(=O)O |
Origin of Product |
United States |
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